(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone
CAS No.: 851801-62-2
Cat. No.: VC7368821
Molecular Formula: C19H19ClN2O3S
Molecular Weight: 390.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851801-62-2 |
|---|---|
| Molecular Formula | C19H19ClN2O3S |
| Molecular Weight | 390.88 |
| IUPAC Name | [2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H19ClN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 |
| Standard InChI Key | QWKXHQCNGNLPBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Introduction
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule that incorporates several functional groups, including a 4,5-dihydro-1H-imidazole ring, a 4-chlorobenzyl group, and a 2,3-dimethoxyphenyl group. This compound is not explicitly mentioned in the provided search results, but related compounds offer insights into its potential properties and applications.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the imidazole ring, the introduction of the 4-chlorobenzyl group via a sulfur linkage, and the attachment of the 2,3-dimethoxyphenyl group through a carbonyl bond. Specific synthesis routes may vary depending on the availability of starting materials and the desired yield.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including antimicrobial, antifungal, or anticancer properties. The presence of the imidazole ring and the chlorobenzyl group could contribute to interactions with biological targets, while the methoxy groups may influence solubility and bioavailability.
Safety and Handling
Handling of this compound would require caution due to potential hazards associated with organic chemicals, such as skin irritation or respiratory issues. Proper protective equipment and ventilation should be used when handling it.
Data Table for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume